Cholinesterase Inhibition: Interpreting N-(2-Bromophenyl)biphenyl-4-carboxamide's Potential vs. Validated Biphenyl-4-carboxamide Inhibitors
The biphenyl-4-carboxamide core is a known pharmacophore for cholinesterase inhibition. A 2018 study identified derivative 6d, a biphenyl-4-carboxamide, as a dual cholinesterase inhibitor with an IC₅₀ of 0.59 µM for AChE and 1.48 µM for BChE [1]. A broader 2024 study on a library of biphenyl-4-carboxamide derivatives reported compound 4c achieving 84.36% inhibition of AChE at 0.5 mM, and compound 4b achieving 52.19% inhibition of BChE at 0.5 mM . While N-(2-bromophenyl)biphenyl-4-carboxamide was not among the specific molecules tested in these studies, its core scaffold and the electron-withdrawing ortho-bromo substituent suggest it could exhibit a distinct cholinesterase inhibition profile relative to these reference compounds [1]. Direct comparative data are absent, placing the compound in a 'high potential but unvalidated' category for this target.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Biphenyl-4-carboxamide derivative 6d: IC₅₀ = 0.59 µM (AChE), 1.48 µM (BChE) [1]; Derivative 4c: 84.36% inhibition at 0.5 mM |
| Quantified Difference | N/A |
| Conditions | In vitro enzymatic assays [1] |
Why This Matters
This establishes the biphenyl-4-carboxamide scaffold as a validated starting point for cholinesterase inhibitor development, but highlights that the specific N-(2-bromophenyl) variant's activity is uncharacterized and cannot be assumed.
- [1] Kilic, B., Gulcan, H. O., Aksakal, F., Ercetin, T., Oruklu, N., Bagriacik, E. U., & Dogruer, D. S. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 81, 118-126. View Source
